molecular formula C12H16O3 B13625089 (S)-3-(2-Methoxy-4-methylphenyl)butanoic acid

(S)-3-(2-Methoxy-4-methylphenyl)butanoic acid

Cat. No.: B13625089
M. Wt: 208.25 g/mol
InChI Key: MMIMLZSFRVVPRU-UHFFFAOYSA-N
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Description

3-(2-methoxy-4-methylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of butanoic acid, featuring a methoxy group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxy-4-methylphenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-methoxy-4-methylphenol and butanoic acid.

    Esterification: The phenol is first esterified with butanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, to form the corresponding ester.

    Reduction: The ester is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the alcohol.

    Oxidation: The alcohol is oxidized using an oxidizing agent such as potassium permanganate (KMnO4) to form the desired 3-(2-methoxy-4-methylphenyl)butanoic acid.

Industrial Production Methods

Industrial production of 3-(2-methoxy-4-methylphenyl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxy-4-methylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-(2-methoxy-4-methylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-methoxy-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Interacting with cellular receptors to modulate signal transduction pathways.

    Gene Expression: Influencing the expression of genes related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)butanoic acid
  • 3-methyl-3-(4-methylphenyl)butanoic acid
  • 4-(4-methoxyphenyl)-4-oxobutanoic acid

Uniqueness

3-(2-methoxy-4-methylphenyl)butanoic acid is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-(2-methoxy-4-methylphenyl)butanoic acid

InChI

InChI=1S/C12H16O3/c1-8-4-5-10(11(6-8)15-3)9(2)7-12(13)14/h4-6,9H,7H2,1-3H3,(H,13,14)

InChI Key

MMIMLZSFRVVPRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)CC(=O)O)OC

Origin of Product

United States

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